(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a benzo[d]thiazole moiety, which is further substituted with a chloro group and a carboxamide group. The presence of these functional groups and the heterocyclic structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit significant anti-inflammatory and analgesic activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
It’s known that benzothiazole derivatives can inhibit the cyclo-oxygenase pathway, which is responsible for the conversion of arachidonic acid to prostaglandins .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic synthesis
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-butylthiophene share the thiophene core structure.
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole share the benzo[d]thiazole core structure.
Uniqueness
(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to the combination of the thiophene and benzo[d]thiazole moieties, along with the specific functional groups (chloro, carboxamide, and methylsulfonyl) that confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S3/c1-17-9-4-3-8(23(2,19)20)7-11(9)22-14(17)16-13(18)10-5-6-12(15)21-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVUISYNNXORST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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